molecular formula C10H15BrClNS B1525451 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride CAS No. 1311316-15-0

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride

Cat. No.: B1525451
CAS No.: 1311316-15-0
M. Wt: 296.66 g/mol
InChI Key: WUJVVJSIBJOZRY-UHFFFAOYSA-N
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Description

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a bromobenzene ring substituted with an aminobutylsulfanyl group and a hydrochloride counterion.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromobenzene and 4-aminobutylthiol.

  • Reaction Conditions: The reaction involves nucleophilic substitution where the thiol group attacks the bromobenzene ring, facilitated by a base such as triethylamine.

  • Purification: The product is then purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, forming 1-[(4-aminobutyl)sulfanyl]-2-phenylmethane.

  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are employed.

  • Substitution: Nucleophiles like sodium azide or iodide ions are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: 1-[(4-aminobutyl)sulfanyl]-2-phenylmethane.

  • Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

  • Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the treatment of certain diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is unique due to its specific structural features. Similar compounds include:

  • 1-(4-aminobutyl)-2-bromobenzene: Lacks the sulfanyl group.

  • 2-bromophenyl-4-aminobutane: Different arrangement of functional groups.

  • 1-(4-aminobutyl)-2-chlorobenzene: Chlorine atom instead of bromine.

Properties

IUPAC Name

4-(2-bromophenyl)sulfanylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNS.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVVJSIBJOZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)SCCCCN)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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